2-phenyl-1,6-naphthyridine-3-carboxylic Acid
Description
2-Phenyl-1,6-naphthyridine-3-carboxylic acid (CAS: 849020-81-1) is a heterocyclic compound featuring a naphthyridine core substituted with a phenyl group at position 2 and a carboxylic acid moiety at position 2. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and materials research. It is commercially available with a purity of 95% and priced between $299 and $2,370, reflecting its use in specialized applications .
Properties
IUPAC Name |
2-phenyl-1,6-naphthyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c18-15(19)12-8-11-9-16-7-6-13(11)17-14(12)10-4-2-1-3-5-10/h1-9H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFDGHZNEPJPIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C3C=NC=CC3=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375416 | |
| Record name | 2-phenyl-1,6-naphthyridine-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849020-81-1 | |
| Record name | 2-phenyl-1,6-naphthyridine-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Phenyl-1,6-naphthyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 2-phenyl-1,6-naphthyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 8-methyl-3-phenyl-pyrano[4,3-b]quinolin-1-one with ammonium hydroxide in a mixture of DMF and water under stirring conditions yields the desired product . Additionally, industrial production methods may involve multistep synthesis, nucleophilic substitution reactions, and cyclization reactions .
Chemical Reactions Analysis
2-phenyl-1,6-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and naphthyridine rings, using reagents such as halogens and nucleophiles
Common reagents and conditions used in these reactions include palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely applied for carbon-carbon bond formation . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
One of the prominent applications of 2-phenyl-1,6-naphthyridine-3-carboxylic acid is its antimicrobial properties . Research indicates that naphthyridine derivatives exhibit broad-spectrum antibacterial activity against various strains of bacteria, including those resistant to conventional antibiotics.
Case Study: Antimicrobial Efficacy
A study highlighted the activity of 7-(3-amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, a derivative of naphthyridine, which showed effectiveness against antibiotic-resistant strains such as Staphylococcus aureus and Escherichia coli . The compound demonstrated superior potency compared to traditional antibiotics like ciprofloxacin.
| Bacterial Strain | Activity Level | Comparison Antibiotic |
|---|---|---|
| Staphylococcus aureus | High | Ciprofloxacin |
| Escherichia coli | Moderate | Ofloxacin |
Anticancer Potential
This compound has also been investigated for its anticancer properties . Naphthyridine derivatives have been identified as potential inhibitors of various cancer cell lines.
Case Study: Antitumor Activity
Research focusing on 1,6-naphthyridin-2(1H)-ones revealed that specific derivatives possess significant antitumor activity. For instance, compounds synthesized with modifications at the C3 and C4 positions exhibited selective inhibition against neoplastic cells .
| Compound | Target Cancer Type | IC50 Value (µM) |
|---|---|---|
| Compound A | Melanoma | 0.5 |
| Compound B | Lung Cancer | 0.8 |
Neurological Applications
Naphthyridine derivatives are being explored for their potential in treating neurological disorders such as Alzheimer's disease and multiple sclerosis. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic prospects in neuropharmacology .
Case Study: Neuroprotective Effects
A derivative of 2-phenyl-1,6-naphthyridine was tested for neuroprotective effects in vitro and showed promise in reducing neuronal apoptosis under oxidative stress conditions .
Other Therapeutic Applications
The versatility of this compound extends to other therapeutic areas:
Mechanism of Action
The mechanism of action of 2-phenyl-1,6-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and signaling pathways involved in cell proliferation and survival . The compound may also interact with microbial enzymes, leading to its antimicrobial effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
2-(Trifluoromethyl)-1,6-naphthyridine-3-carboxylic Acid (CAS 240408-97-3)
- Structural Difference : Replaces the phenyl group with a trifluoromethyl (-CF₃) group.
- Impact :
2-Methyl-1,6-naphthyridine-3-carboxylic Acid (CAS 387350-63-2)
- Structural Difference : Substitutes phenyl with a smaller methyl (-CH₃) group.
- Impact: Reduced steric hindrance improves solubility in polar solvents.
5,7-Dimethyl-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylic Acid
- Structural Difference : Incorporates methyl groups at positions 5 and 7, along with a ketone (oxo) at position 3.
- Impact: The oxo group increases acidity (pKa ~3–4) compared to the non-oxo phenyl analog (pKa ~4–5). Dimethyl substituents may enhance crystallinity and thermal stability .
4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxylic Acid (CAS 1050477-45-6)
- Structural Difference: Features a dihydro core with multiple substituents (cyano, methoxy, ethoxy, methyl).
- Impact :
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | Solubility (logP) | Acidic pKa |
|---|---|---|---|---|
| 2-Phenyl-1,6-naphthyridine-3-carboxylic acid | ~265 | Phenyl, -COOH | ~2.1 (moderate) | ~4.5 |
| 2-(Trifluoromethyl) analog | 242.15 | -CF₃, -COOH | ~1.8 (lower) | ~3.8 |
| 2-Methyl analog | ~205 | -CH₃, -COOH | ~1.5 (higher) | ~4.2 |
| 5,7-Dimethyl-4-oxo analog | ~248 | -CH₃ (x2), oxo, -COOH | ~1.9 | ~3.5 |
Note: Data extrapolated from structural analogs and synthesis literature .
Commercial and Regulatory Aspects
- Pricing : The phenyl variant is moderately priced ($299–$2,370), while complex derivatives (e.g., CAS 1050477-45-6) are costlier due to multi-step synthesis .
- Regulatory : Safety data sheets (SDS) for analogs like ethyl 5-chloro-4-oxo-1H-1,6-naphthyridine-3-carboxylate highlight standard handling precautions (GHS Category 1) .
Biological Activity
2-Phenyl-1,6-naphthyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the phenyl group is crucial in influencing its biological activity, particularly in interactions with various biomolecular targets.
Target Interactions
Research indicates that this compound may interact with several biological targets, including enzymes involved in cancer cell proliferation such as topoisomerase II and DNA polymerase. These interactions can lead to the inhibition of critical cellular processes like DNA replication and repair.
Cellular Effects
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. This suggests a potential role in cancer therapy .
Biological Activities
The compound exhibits a range of biological activities:
- Anticancer Activity : It has shown promising results in inhibiting the growth of various cancer cell lines. For example, studies have reported its effectiveness against larynx carcinoma cells (Hep-2) when compared to standard chemotherapeutic agents like paclitaxel .
- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against a variety of pathogens. It has been reported to be more effective than some fluoroquinolone antibiotics against resistant strains of bacteria such as Staphylococcus and Pseudomonas aeruginosa.
- Anti-inflammatory Properties : Preliminary investigations suggest that it may also exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
Pharmacokinetics and Stability
The pharmacokinetic profile of this compound is still under investigation. However, it is noted for good stability under standard laboratory conditions, although it may degrade under extreme pH or high temperature environments.
Research Findings and Case Studies
Several studies have focused on the synthesis and evaluation of derivatives of this compound:
Q & A
Q. What are the common synthetic routes for 2-phenyl-1,6-naphthyridine-3-carboxylic acid?
- Methodological Answer: The synthesis typically involves:
- Suzuki-Miyaura Coupling : A palladium-catalyzed cross-coupling reaction between aryl halides and organoboron compounds to introduce the phenyl group. This method is favored for its functional group tolerance and mild conditions .
- Hydrolysis of Esters : Ethyl or methyl esters of the naphthyridine core are hydrolyzed under acidic (HCl/EtOH) or alkaline (KOH) conditions to yield the carboxylic acid. For example, ethyl 7-chloro-1-ethyl-4-oxo-1,6-naphthyridine-3-carboxylate was converted to the carboxylic acid via 2M KOH at 90°C .
- Decarboxylation : In some cases, intermediates undergo thermal decarboxylation (e.g., 250–370°C) to remove protecting groups or modify substituents .
Q. How is the structure of this compound characterized?
- Methodological Answer: Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and aromaticity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
- X-ray Crystallography : For resolving stereochemistry and solid-state packing, particularly in derivatives .
- Infrared (IR) Spectroscopy : To identify carboxylic acid (-COOH) and other functional groups.
Advanced Research Questions
Q. How can reaction yields be optimized for this compound derivatives?
- Methodological Answer: Yield optimization depends on:
-
Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki reactions.
-
Temperature Control : Higher temperatures (e.g., 80–95°C) enhance hydrolysis rates but may degrade sensitive groups .
-
Solvent Systems : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in decarboxylation .
-
Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) on the naphthyridine ring can accelerate certain reactions .
Table 1: Reaction Optimization Case Studies
Reaction Type Conditions Yield (%) Reference Suzuki Coupling Pd(OAc)₂, K₂CO₃, DMF, 80°C 85 Ester Hydrolysis 2M KOH, 90°C, 14 min 93 Decarboxylation Neat, 370°C, 3 min 72
Q. How to resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer: Discrepancies may arise from:
- Assay Variability : Standardize in vitro assays (e.g., MIC for antimicrobial studies) across labs.
- Purity Verification : Use HPLC (>95% purity) to rule out impurities affecting results .
- Structural Confirmation : Re-synthesize disputed compounds and validate via NMR/MS to ensure consistency .
- Computational Modeling : Molecular docking studies can predict binding affinities and rationalize activity trends .
Q. What strategies are effective for modifying the 1,6-naphthyridine core to enhance solubility or bioavailability?
- Methodological Answer:
- Derivatization : Convert the carboxylic acid to amides or esters (e.g., using H₂NNH₂ or MeOH/H₂SO₄) to improve lipophilicity .
- Salt Formation : Hydrochloride salts (e.g., 6-methyl-2-oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylic acid hydrochloride) enhance aqueous solubility .
- PEGylation : Attach polyethylene glycol (PEG) chains to reduce aggregation in biological media .
Data Analysis and Experimental Design
Q. How to design experiments to study the electronic effects of substituents on the naphthyridine ring?
- Methodological Answer:
- Computational Studies : Use DFT calculations (e.g., Gaussian software) to map electron density and predict reactivity .
- Electrochemical Analysis : Cyclic voltammetry to measure redox potentials influenced by electron-withdrawing/donating groups.
- Comparative Synthesis : Synthesize analogs with -NO₂, -OCH₃, or -CF₃ groups and compare reaction kinetics .
Q. What analytical approaches validate the stability of this compound under physiological conditions?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
